

Introduction: The Critical Role of Thermochemistry in Drug Development

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Compound of Interest

Compound Name: *4-Bromo-2,6-difluorophenylacetic acid*

Cat. No.: *B122118*

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In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is not merely academic—it is a cornerstone of success. For active pharmaceutical ingredients (APIs) like **4-Bromo-2,6-difluorophenylacetic acid**, a halogenated aromatic compound of interest, its thermochemical profile governs critical aspects of its behavior. From solid-state stability and polymorphism to dissolution rates and formulation compatibility, these properties are paramount. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the key thermochemical parameters of this compound. In the absence of extensive published experimental data for this specific molecule, we will focus on the established, rigorous methodologies for their determination, drawing parallels with closely related compounds where appropriate.

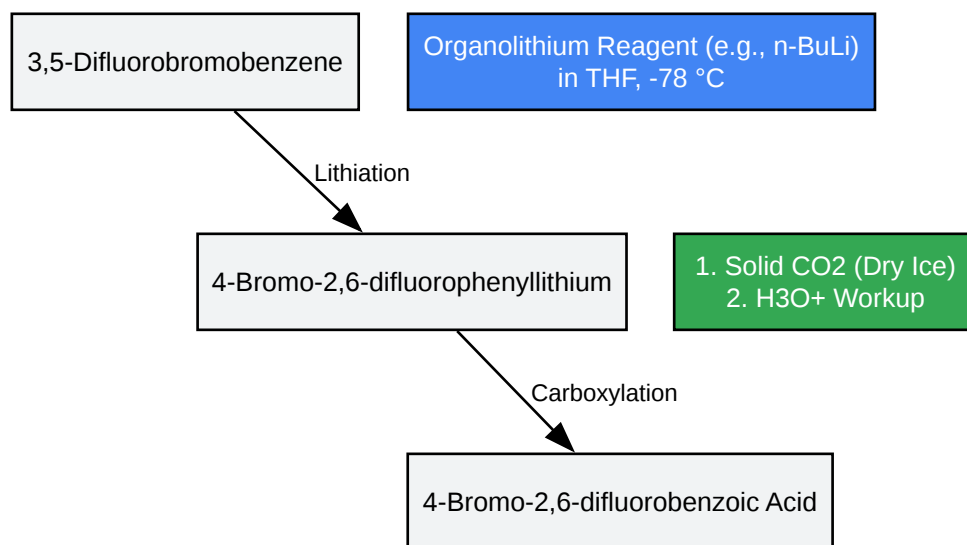
Part 1: Synthesis of 4-Bromo-2,6-difluorophenylacetic Acid

A plausible synthetic route for **4-Bromo-2,6-difluorophenylacetic acid** can be conceptualized from established organometallic and carboxylation reactions. A common precursor, 3,5-difluorobromobenzene, is commercially available and serves as an excellent starting point. The synthesis of the closely related 4-Bromo-2,6-difluorobenzoic acid has been documented via lithiation followed by carboxylation, a strategy we can adapt.

A proposed two-step synthesis is outlined below:

- **Lithiation of 3,5-difluorobromobenzene:** This reaction utilizes an organolithium reagent, such as n-butyllithium, to selectively deprotonate the carbon atom between the two fluorine atoms. This position is the most acidic due to the inductive effect of the fluorine atoms.
- **Carboxylation:** The resulting organolithium intermediate is then reacted with a source of carbon dioxide, such as dry ice (solid CO₂), followed by an acidic workup to yield the carboxylic acid.

While the direct synthesis of **4-Bromo-2,6-difluorophenylacetic acid** is not explicitly detailed in the provided search results, a logical extension would involve starting with a precursor that already contains the acetic acid moiety or can be readily converted to it. A more direct, albeit potentially more complex, route could start from 4-bromo-2,6-difluoroaniline via a Sandmeyer-type reaction to introduce a nitrile group, followed by hydrolysis. However, the lithiation route starting from a toluene derivative would be a strong alternative.



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Caption: Proposed synthesis of a key related intermediate.

Part 2: Experimental Determination of Thermochemical Properties

A comprehensive understanding of a compound's thermochemical properties is built upon a foundation of several key experimental techniques. Each provides a different piece of the

puzzle, and when combined, they offer a detailed picture of the material's energetic landscape and stability.

Standard Molar Enthalpy of Formation ($\Delta_f H^\circ$)

The standard molar enthalpy of formation is a fundamental thermodynamic property representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. For organic compounds, this is typically determined indirectly from the enthalpy of combustion.

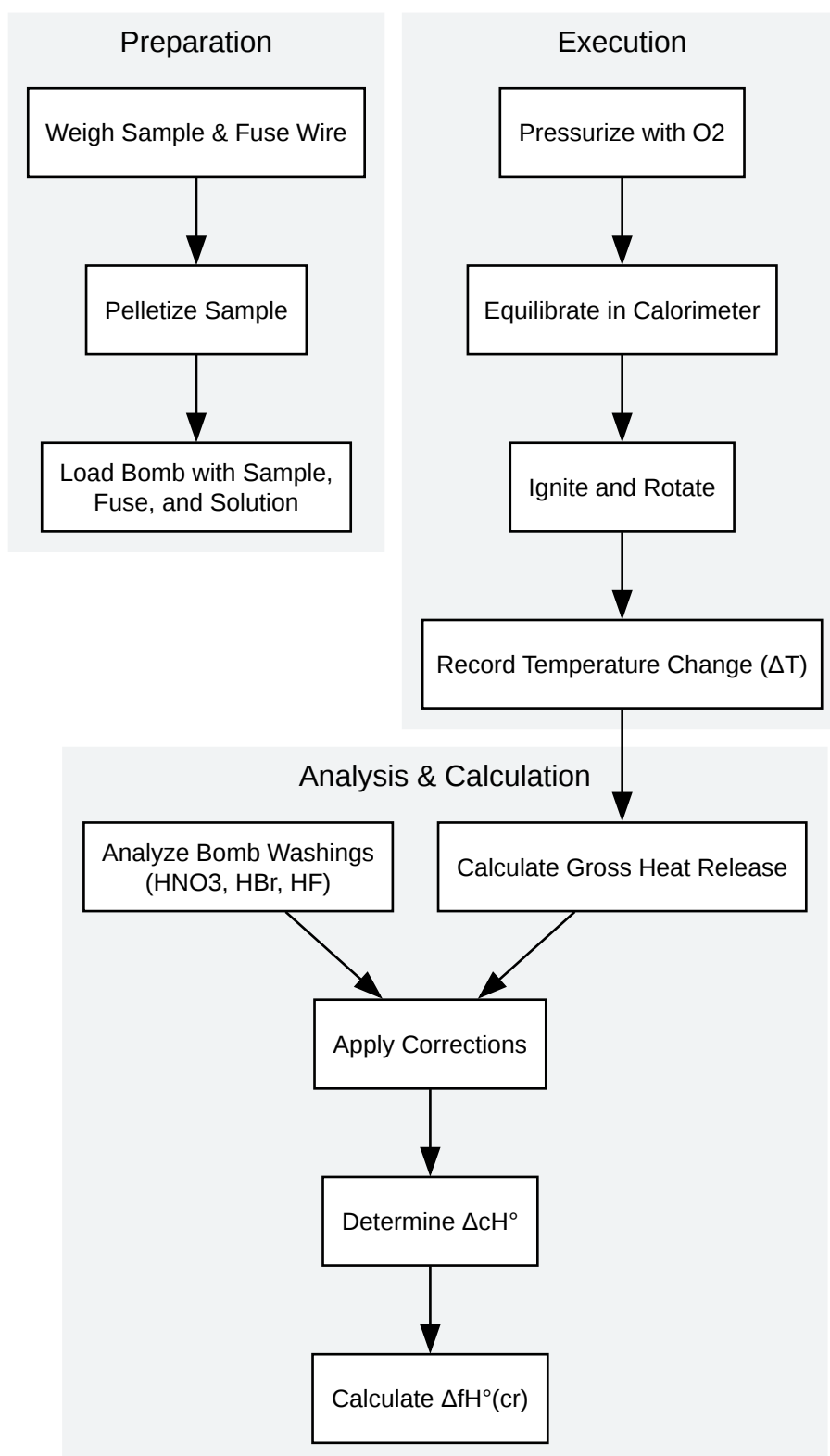
Methodology: Rotating-Bomb Combustion Calorimetry

For halogenated compounds like **4-Bromo-2,6-difluorophenylacetic acid**, standard bomb calorimetry is insufficient. The combustion products include corrosive halogen acids (HF and HBr), which require a specialized setup. A rotating-bomb calorimeter is the instrument of choice.^[1]

Experimental Protocol:

- **Sample Preparation:** A pellet of the sample (typically 0.5-1.0 g) is accurately weighed. A known mass of a combustion aid (such as benzoic acid) may be used to ensure complete combustion.
- **Bomb Loading:** The pellet is placed in a platinum crucible within the bomb. A measured length of fuse wire is connected to the electrodes, touching the sample. A small, known amount of water or a reducing solution (e.g., arsenious oxide solution) is added to the bomb to ensure all halogen products are in a uniform state (aqueous solution).
- **Pressurization and Combustion:** The bomb is sealed, flushed, and filled with high-purity oxygen to approximately 30 atm. It is then placed in the calorimeter, which is filled with a precise volume of water. After thermal equilibrium is reached, the sample is ignited.
- **Rotation and Measurement:** During the combustion, the bomb is rotated to ensure a complete and uniform reaction of the combustion products with the solution inside. The temperature change of the surrounding water is meticulously recorded.

- **Analysis:** The final solution in the bomb is analyzed to determine the amounts of nitric acid (from residual nitrogen in the bomb) and halogen acids formed.
- **Calculation:** The gross heat of combustion is calculated from the temperature rise and the heat capacity of the calorimeter system. Corrections are then applied for the heat of combustion of the fuse wire, the heat of formation of nitric acid, and other auxiliary reactions. From the corrected enthalpy of combustion, the standard molar enthalpy of formation is calculated using Hess's Law.



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Caption: Workflow for Rotating-Bomb Combustion Calorimetry.

Thermal Behavior: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are cornerstone techniques in pharmaceutical sciences for characterizing thermal stability, polymorphism, and solvation states.^{[2][3]}

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.^[4] It is invaluable for identifying melting points, glass transitions, and solid-solid phase transitions.

Experimental Protocol:

- **Sample Preparation:** A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum or hermetically sealed pan. An empty, sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves a heating rate of 5-20 °C/min over a relevant temperature range.^[5]
- **Data Acquisition:** The instrument heats both pans at the programmed rate and measures the differential heat flow required to maintain both at the same temperature.
- **Data Interpretation:** The resulting thermogram (heat flow vs. temperature) is analyzed. Endothermic events (like melting) appear as peaks, while exothermic events (like decomposition or crystallization) also produce distinct peaks. The onset temperature of the melting peak is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion ($\Delta_{\text{fus}}H$).^[6]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.^[7] It is used to determine thermal stability, decomposition temperatures, and the presence of solvates or hydrates.^[3]

Experimental Protocol:

- **Sample Preparation:** A slightly larger sample than for DSC (typically 5-10 mg) is weighed into a tared TGA pan.
- **Instrument Setup:** The pan is placed on the TGA's microbalance within the furnace. The desired atmosphere (e.g., inert nitrogen or reactive air) and heating rate (e.g., 10 °C/min) are programmed.
- **Data Acquisition:** The furnace heats the sample according to the program, and the mass is continuously recorded.
- **Data Interpretation:** The TGA curve plots mass percentage versus temperature. A sharp drop in mass indicates a decomposition or desolvation event. The onset temperature of this drop is a measure of the material's thermal stability. The percentage of mass lost corresponds to the volatile component.

Enthalpy of Sublimation ($\Delta_{\text{sub}}H^\circ$)

The enthalpy of sublimation is the heat required to transform one mole of a substance from the solid to the gaseous state. It is crucial for determining the gas-phase enthalpy of formation from the solid-phase value and is important for understanding volatility and lattice energy.

Methodology: Isothermal Thermogravimetry

The enthalpy of sublimation can be determined using TGA by measuring the rate of mass loss at different isothermal temperatures below the melting point.^{[8][9]}

Experimental Protocol:

- **Isothermal Scans:** A series of isothermal TGA experiments are run at different temperatures (e.g., in 5 K increments) in a region where the sample exhibits a measurable rate of mass loss without decomposition.
- **Rate of Mass Loss:** For each temperature, the rate of mass loss (dm/dt) is determined from the slope of the mass vs. time curve.
- **Clausius-Clapeyron Analysis:** The logarithm of the rate of mass loss is plotted against the reciprocal of the absolute temperature ($1/T$). According to the Clausius-Clapeyron equation,

this plot should be linear, and its slope is proportional to $-\Delta_{\text{sub}}H^\circ/R$, where R is the gas constant. From this slope, the enthalpy of sublimation can be calculated.[8]

Solution Calorimetry for Polymorph Screening

Solution calorimetry measures the heat of solution ($\Delta_{\text{sol}}H$) when a solid dissolves in a solvent. [10][11] This technique is particularly powerful for identifying and quantifying different polymorphic forms of a drug substance, as each polymorph will have a unique enthalpy of solution.[12]

Experimental Protocol:

- **Calorimeter Setup:** A precise volume of a suitable solvent is placed in the reaction vessel of the solution calorimeter and allowed to reach thermal equilibrium.
- **Sample Introduction:** A known mass of the solid sample, sealed in a glass ampoule, is submerged in the solvent.
- **Measurement:** The ampoule is broken, allowing the solid to dissolve. The resulting temperature change is measured with high precision.
- **Calculation:** The enthalpy of solution is calculated from the temperature change and the heat capacity of the system. The difference in the enthalpies of solution for two polymorphs is equal to the enthalpy of transition between them.

Part 3: Computational Thermochemistry

When experimental data is scarce or difficult to obtain, computational chemistry provides a powerful alternative for predicting thermochemical properties. High-level ab initio methods, such as G3 or G4 theories, can provide accurate estimates of gas-phase enthalpies of formation for halogenated organic compounds.

Methodology: Gaussian and Similar Software Packages

- **Geometry Optimization:** The molecular structure of **4-Bromo-2,6-difluorophenylacetic acid** is first optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)).

- **Frequency Calculation:** Vibrational frequencies are calculated to confirm the optimized structure is a true minimum on the potential energy surface and to obtain zero-point vibrational energy (ZPVE) and thermal corrections.
- **Single-Point Energy Calculations:** Higher-level single-point energy calculations are performed using methods like G3MP2 or CBS-QB3.
- **Enthalpy of Formation Calculation:** The gas-phase enthalpy of formation is typically calculated using atomization or isodesmic reaction schemes, which help to cancel out systematic errors in the calculations.

Part 4: Data Summary and Interpretation

While specific experimental data for **4-Bromo-2,6-difluorophenylacetic acid** is not readily available in the searched literature, we can present predicted data for the closely related 4-Bromo-2,6-difluorobenzoic acid as a reference point. These values are often generated by computational models and provide a useful estimation.

Property	4-Bromo-2,6-difluorobenzoic acid (CAS 183065-68-1)
Molecular Formula	C ₇ H ₃ BrF ₂ O ₂
Molecular Weight	237.00 g/mol
Melting Point	197-201 °C
Density (at 25°C)	1.77045 kg/m ³ (predicted)[13]
Molar Heat Capacity (at 25°C)	145.132 kJ/(kmol·K) (predicted)[13]
Critical Temperature	564.422 °C (predicted)[13]
Critical Pressure	42.3855 bar (predicted)[13]

Note: These values are for 4-Bromo-2,6-difluorobenzoic acid and should be used as an approximation for **4-Bromo-2,6-difluorophenylacetic acid**. Experimental verification is essential.

Part 5: Conclusion

The thermochemical characterization of **4-Bromo-2,6-difluorophenylacetic acid** is a critical step in its journey from a candidate molecule to a viable pharmaceutical product. This guide has outlined the essential experimental and computational methodologies required to build a comprehensive thermochemical profile. By employing techniques such as rotating-bomb calorimetry, DSC, TGA, and solution calorimetry, researchers can obtain the data necessary to understand the compound's stability, energetics, and solid-state behavior. This knowledge is indispensable for informed decision-making in formulation, process development, and ensuring the ultimate safety and efficacy of the final drug product.

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